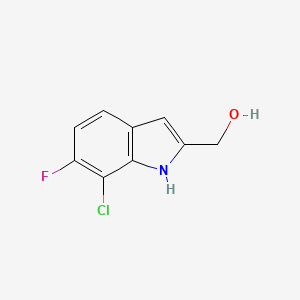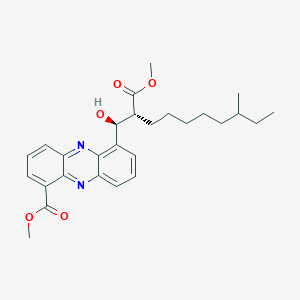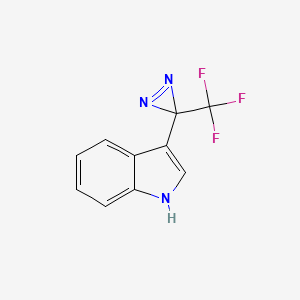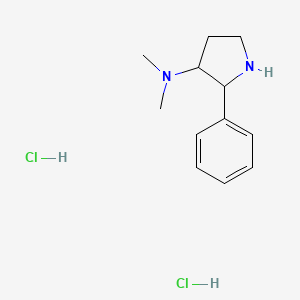
Clorhidrato de 2-(ciclopropilmetil)morfolina
Descripción general
Descripción
2-(Cyclopropylmethyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholines, which are heterocyclic organic compounds containing a nitrogen atom within a ring structure
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethyl)morpholine hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have potential biological activity, making it useful in the study of biological processes.
Medicine: It could be explored for its therapeutic properties, such as in the development of new drugs.
Industry: The compound may find applications in various industrial processes, such as in the production of pharmaceuticals or agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethyl)morpholine hydrochloride typically involves the reaction of cyclopropylmethylamine with morpholine in the presence of a suitable acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of 2-(Cyclopropylmethyl)morpholine hydrochloride may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Cyclopropylmethyl)morpholine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce amines or alcohols.
Mecanismo De Acción
The mechanism by which 2-(Cyclopropylmethyl)morpholine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-(Cyclopropylmethyl)morpholine hydrochloride can be compared with other similar compounds, such as:
Morpholine: The parent compound, which lacks the cyclopropylmethyl group.
Cyclopropylmethylamine: A related compound without the morpholine ring.
Other substituted morpholines: Compounds with different substituents on the morpholine ring.
Uniqueness: The presence of the cyclopropylmethyl group in 2-(Cyclopropylmethyl)morpholine hydrochloride imparts unique chemical and biological properties compared to its analogs. This structural feature may influence its reactivity, stability, and biological activity.
Propiedades
IUPAC Name |
2-(cyclopropylmethyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7(1)5-8-6-9-3-4-10-8;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODWQYJNSCRANW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CNCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487257.png)

![3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1487261.png)
![[(2-Methylsulfonyl)phenyl]benzoic acid](/img/structure/B1487262.png)



![2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one hydrochloride](/img/structure/B1487268.png)
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide](/img/structure/B1487272.png)


![tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]hept-5-ylcarbamate hydrochloride](/img/structure/B1487276.png)
